molecular formula C10H14N2O2S B3048877 1-(2-Hydroxyethyl)-3-(4-methoxyphenyl)thiourea CAS No. 1848-60-8

1-(2-Hydroxyethyl)-3-(4-methoxyphenyl)thiourea

Cat. No. B3048877
CAS RN: 1848-60-8
M. Wt: 226.3 g/mol
InChI Key: KGDNJJRUJMQSLZ-UHFFFAOYSA-N
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Description

1-(2-Hydroxyethyl)-3-(4-methoxyphenyl)thiourea, also known as HMT, is a synthetic compound that has been widely used in scientific research. HMT has been shown to have a variety of biological effects, including antitumor, antiviral, and anti-inflammatory properties.

Scientific Research Applications

Molecular Structure Analysis

  • Crystal Structure Analysis : The molecular and crystal structure of thiourea derivatives, including similar compounds to 1-(2-Hydroxyethyl)-3-(4-methoxyphenyl)thiourea, have been analyzed. Studies reveal details about the planarity of the methoxyphenyl unit, dihedral angles, and hydrogen bonding in the crystal structure (Choi et al., 2010).

Biological Interactions and Applications

  • DNA Binding and Cytotoxicity : A related compound, 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea, shows notable DNA binding properties and cytotoxic effects against certain cell lines. This suggests potential applications in cancer research and drug development (Mushtaque et al., 2016).

  • Chemical Reactions and Transformations : Research on reactions involving compounds like 1-(2-Hydroxyethyl)-3-(4-methoxyphenyl)thiourea shows diverse chemical transformations, contributing to the development of novel compounds and understanding of reaction mechanisms (Kammel et al., 2015).

Computational Chemistry and Theoretical Studies

  • Quantum Chemical Studies : Theoretical investigations of thiourea derivatives provide insights into their chemical properties like stability, potential energy, and interaction with DNA. Such studies are crucial for drug design and understanding molecular interactions (Raza et al., 2022).

  • Molecular Docking Studies : Research involving molecular docking simulations of thiourea derivatives against biological targets can inform drug discovery and the development of therapeutic agents (Mushtaque et al., 2017).

Spectroscopic and Analytical Applications

  • Spectroscopic Characterization : The spectroscopic characterization of thiourea derivatives, including NMR and UV-Vis studies, contributes to the understanding of their molecular structure and potential applications in analytical chemistry (Abosadiya et al., 2019).

Radiochemistry and Imaging Studies

  • Development of Radiolabeled Compounds : Research on the synthesis of radiolabeled thiourea derivatives, such as [11C]PBD150, demonstrates their potential in medical imaging and the study of diseases like Alzheimer's (Brooks et al., 2015).

Synthetic Chemistry and Material Science

  • Synthesis and Pyrolysis Studies : Studies on the synthesis and pyrolysis of thiourea derivatives explore their thermal stability and decomposition pathways, relevant in material science and chemical engineering (Al-Awadi & Elsabee, 1995).

  • Photoluminescence Studies : Research into the photoluminescence properties of thiourea derivatives opens avenues for their application in optical materials and sensors (Sunil & Rao, 2015).

properties

IUPAC Name

1-(2-hydroxyethyl)-3-(4-methoxyphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S/c1-14-9-4-2-8(3-5-9)12-10(15)11-6-7-13/h2-5,13H,6-7H2,1H3,(H2,11,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGDNJJRUJMQSLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=S)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50366845
Record name 1-(2-hydroxyethyl)-3-(4-methoxyphenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50366845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Hydroxyethyl)-3-(4-methoxyphenyl)thiourea

CAS RN

1848-60-8
Record name 1-(2-hydroxyethyl)-3-(4-methoxyphenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50366845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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